

# UiO-66-COOH vs. MIL-101(Cr)-COOH: a comparative analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *UiO-66-cooh*

Cat. No.: *B11930871*

[Get Quote](#)

An Objective Comparison of **UiO-66-COOH** and **MIL-101(Cr)-COOH** for Drug Delivery Applications

## Introduction

Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for advanced drug delivery systems due to their exceptional porosity, tunable structures, and high surface areas. Among the vast family of MOFs, the zirconium-based UiO-66 and chromium-based MIL-101 have garnered significant attention. The functionalization of these frameworks with carboxylic acid groups (-COOH) can further enhance their performance by providing active sites for drug interaction, improving hydrophilicity, and enabling pH-responsive drug release.

This guide provides a detailed comparative analysis of **UiO-66-COOH** and **MIL-101(Cr)-COOH** for researchers, scientists, and professionals in drug development. We will objectively compare their structural properties, drug loading and release capabilities, stability, and biocompatibility, supported by experimental data from the literature.

## Structural and Physicochemical Properties

The fundamental properties of a MOF, such as its surface area, pore size, and stability, are critical determinants of its suitability as a drug carrier. UiO-66 is renowned for its exceptional chemical and thermal stability, attributed to the strong Zr-O bonds, while MIL-101(Cr) is distinguished by its remarkably large pore sizes and surface area.[\[1\]](#)[\[2\]](#) The introduction of -

COOH functional groups modifies these properties, often leading to a slight reduction in surface area but providing valuable interaction sites.

| Property           | UiO-66-COOH                                                              | MIL-101(Cr)-COOH                                                   |
|--------------------|--------------------------------------------------------------------------|--------------------------------------------------------------------|
| Metal Center       | Zirconium (Zr)                                                           | Chromium (Cr)                                                      |
| Organic Linker     | 1,2,4,5-Benzenetetracarboxylic acid or similar                           | 2-Carboxyterephthalic acid or similar                              |
| BET Surface Area   | ~194 - 1455 m <sup>2</sup> /g (Varies with synthesis & parent MOF)[3][4] | >2400 m <sup>2</sup> /g (Typically high, similar to parent MOF)[5] |
| Pore Volume        | Variable, depends on defect density                                      | ~1.5 - 2.0 cm <sup>3</sup> /g                                      |
| Pore Size          | ~6-10 Å (micropores), larger defect pores possible (~68 Å)[4]            | ~29 Å and ~34 Å (two types of mesopores)[2]                        |
| Thermal Stability  | High, typically up to 450-500 °C[1]                                      | High, typically up to 300-350 °C                                   |
| Chemical Stability | Excellent; stable in a wide pH range (1-12) and various solvents.[6]     | Good; stable in water and many organic solvents.[5][7]             |

## Performance in Drug Delivery

The ultimate test for these materials is their performance in encapsulating and releasing therapeutic agents. Key metrics include drug loading capacity, release kinetics over time, and biocompatibility with biological systems. The -COOH groups can form hydrogen bonds with drug molecules, enhancing loading efficiency and potentially enabling pH-triggered release in acidic tumor microenvironments or endosomes.

| Performance Metric    | UiO-66-COOH                                                                                                   | MIL-101(Cr)-COOH                                                                                                                                   |
|-----------------------|---------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Loading Capacity | Moderate to High. E.g., Ciprofloxacin (up to 84 wt%)[8], Ibuprofen (~60 wt%)[6], Acriflavine (~5.6 wt%)[9].   | Very High. E.g., Corticosteroids (~1000 mg/L)[5], Ibuprofen (high capacity reported)[10].                                                          |
| Drug Release Profile  | Sustained and often pH-responsive. E.g., 87% Ciprofloxacin release in 72h at pH 5.0.[8]                       | Sustained release profile. The -COOH group can increase electrostatic and hydrogen bonding forces, influencing release.[5][10]                     |
| Biocompatibility      | Generally considered highly biocompatible with low cytotoxicity due to the inert nature of Zirconium.[11][12] | Potential cytotoxicity concerns due to the presence of Chromium (Cr <sup>3+</sup> ), requiring thorough evaluation for biomedical applications.[5] |

## Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and evaluation of these MOFs for drug delivery, based on common laboratory practices.

### Synthesis of UiO-66-COOH

- Precursor Solution: Dissolve Zirconium tetrachloride (ZrCl<sub>4</sub>) and 1,2,4,5-Benzenetetracarboxylic acid (H<sub>4</sub>BTEC) in N,N-Dimethylformamide (DMF).
- Modulator Addition: Add a modulator, such as benzoic acid or acetic acid, to control crystal size and defects.
- Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat at 120-140°C for 6 to 24 hours.[13]
- Purification: Cool the autoclave to room temperature. Collect the resulting white powder by centrifugation. Wash repeatedly with fresh DMF and then with ethanol to remove unreacted

precursors.

- Activation: Dry the purified powder under vacuum at an elevated temperature (e.g., 150°C) to remove residual solvent from the pores.

## Synthesis of MIL-101(Cr)-COOH

- Precursor Solution: Dissolve Chromium (III) nitrate nonahydrate ( $\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ ) and 2-carboxyterephthalic acid in deionized water.[\[14\]](#)
- Hydrothermal Reaction: Place the solution into a Teflon-lined stainless-steel autoclave and heat at 220°C for 8 hours.[\[14\]](#)
- Purification: Allow the reaction to cool to room temperature. Filter the green solid to remove unreacted ligand. The product is then purified by washing with hot DMF and hot ethanol to ensure all impurities are removed.[\[14\]](#)
- Activation: Dry the final green powder overnight at 120-150°C to activate the material.

## Drug Loading Protocol (Impregnation Method)

- Prepare Drug Solution: Dissolve the desired drug (e.g., Doxorubicin, Ibuprofen) in a suitable solvent to create a concentrated solution.
- Incubation: Disperse a known amount of activated MOF powder (**UiO-66-COOH** or **MIL-101(Cr)-COOH**) into the drug solution.
- Stirring: Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.
- Separation and Washing: Centrifuge the mixture to separate the drug-loaded MOF. Wash the powder with a small amount of fresh solvent to remove surface-adsorbed drug.
- Quantification: Determine the amount of loaded drug by measuring the drug concentration in the supernatant before and after loading using UV-Vis spectroscopy or HPLC.

## In Vitro Drug Release Protocol

- Dispersion: Disperse a known amount of drug-loaded MOF into a release medium, typically a phosphate-buffered saline (PBS) solution at a specific pH (e.g., pH 7.4 for physiological conditions or pH 5.5 for endosomal/tumor conditions).
- Incubation: Place the dispersion in a shaker bath at 37°C.
- Sampling: At predetermined time intervals, take a small aliquot of the release medium and separate the MOF particles by centrifugation.
- Analysis: Measure the concentration of the released drug in the aliquot using UV-Vis spectroscopy or HPLC.
- Cumulative Release: Replenish the volume of the release medium with fresh PBS to maintain sink conditions. Calculate the cumulative percentage of drug released over time.

## Visualizations



[Click to download full resolution via product page](#)

## Comparative Discussion

**UiO-66-COOH:** The primary advantage of **UiO-66-COOH** lies in its exceptional stability and the biocompatibility of its zirconium core.[6][11] This makes it a robust candidate for oral drug delivery, where it must withstand the harsh acidic environment of the stomach, and for applications requiring long-term stability in physiological fluids. While its surface area and pore volume are generally lower than MIL-101(Cr), its tunable defects can create larger pores, enhancing its capacity for larger drug molecules.[11] The biocompatibility profile makes it a safer choice for initial in vivo studies.

**MIL-101(Cr)-COOH:** The standout feature of MIL-101(Cr)-COOH is its enormous surface area and large mesoporous cages.[2] This allows for exceptionally high loading capacities, particularly for bulky drug molecules that may not fit within the smaller pores of UiO-66. This makes it an excellent candidate for delivering high doses of therapeutics. However, the use of chromium as the metal node raises potential toxicity concerns that must be carefully addressed for any clinical translation.[5] While stable, it may not match the extreme chemical resilience of UiO-66 across a very wide pH range.[7]

**The Role of -COOH Functionalization:** For both MOFs, the carboxylic acid groups are pivotal. They serve as hydrogen-bonding sites, which can significantly increase the loading efficiency of drugs containing complementary functional groups (e.g., amines). Furthermore, the pKa of the carboxylic acid allows for pH-responsive behavior. In neutral physiological pH (7.4), the group is deprotonated (-COO<sup>-</sup>), potentially trapping the drug. In the acidic environment of a tumor or an endosome (pH 5.0-6.5), protonation (-COOH) can alter the host-guest interactions and trigger drug release.

## Conclusion

The choice between **UiO-66-COOH** and MIL-101(Cr)-COOH is not straightforward and depends heavily on the specific application.

- Choose **UiO-66-COOH** for applications where supreme stability and biocompatibility are paramount. It is an ideal candidate for oral delivery routes and for drugs that require a highly resilient and non-toxic carrier.

- Choose MIL-101(Cr)-COOH when the primary requirement is maximizing the drug loading capacity, especially for large therapeutic molecules. Its high porosity is unmatched, but this comes with the caveat of needing rigorous toxicological assessment due to the chromium content.

Both materials represent state-of-the-art platforms for drug delivery. Future research focusing on creating composite or hybrid materials, such as the reported UiO-66@Cr-MIL-101 nanohybrid, may successfully combine the high stability of UiO-66 with the vast loading capacity of MIL-101, offering the best of both worlds for next-generation therapeutic systems.

[15]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Chromium terephthalate metal–organic framework MIL-101: synthesis, functionalization, and applications for adsorption and catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Controlling the Adsorption and Release of Ocular Drugs in Metal–Organic Frameworks: Effect of Polar Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in Metal–Organic Frameworks MIL-101(Cr) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The preparation and characterization of UiO-66 metal–organic frameworks for the delivery of the drug ciprofloxacin and an evaluation of their antibacterial activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Zirconium-Based Metal–Organic Frameworks as Acriflavine Cargos in the Battle against Coronaviruses—A Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]

- 11. Evaluating UiO-66 Metal-Organic Framework (MOF) Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating UiO-66 Metal-Organic Framework Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ir.uitm.edu.my [ir.uitm.edu.my]
- 15. Effective adsorption of amoxicillin by using UIO-66@ Cr-MIL-101 nanohybrid: isotherm, kinetic, thermodynamic, and optimization by central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [UiO-66-COOH vs. MIL-101(Cr)-COOH: a comparative analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11930871#ui0-66-cooh-vs-mil-101-cr-cooh-a-comparative-analysis\]](https://www.benchchem.com/product/b11930871#ui0-66-cooh-vs-mil-101-cr-cooh-a-comparative-analysis)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)